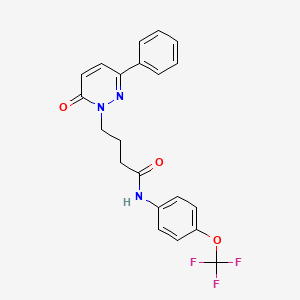![molecular formula C26H19N3O6S B3010137 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-77-1](/img/structure/B3010137.png)
ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of 1,4-dicarbonyl scaffolds, as seen in the synthesis of pyridazines from ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted pyridine carboxylates also demonstrate the versatility of such scaffolds in creating diverse heterocyclic systems . Additionally, starting from ethyl 5-aminothieno[2,3-c]pyridazino-6-carboxylate, a range of substituted pyridazines and pyrimido-pyridazines can be synthesized, indicating the potential for complex heterocyclic ring systems to be constructed from relatively simple precursors .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction . These techniques allow for the determination of the regioselectivity of reactions and the confirmation of the desired products. The molecular structure analysis of these compounds is crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of related compounds includes the formation of pyrazoles from reactions with hydrazines . The conditions for these reactions can be optimized for selective formation of regioisomeric products. The synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate from a formyl precursor and 2,4-dinitrophenylhydrazine also demonstrates the potential for condensation reactions in the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the functional groups present. For example, the presence of multiple hydrogen bond donors and acceptors in a compound like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggests the potential for strong intermolecular interactions, which could affect its melting point, solubility, and crystalline structure . Quantum chemical calculations can provide insights into the thermodynamic stability and reactivity of these compounds, as well as their electrophilic character .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One study detailed the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, where ethyl 2-oxo-2H-chromene-3-carboxylate served as a key intermediate. This research also assessed the antibacterial activity of the synthesized compounds against several bacterial and fungal organisms, highlighting their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemical Reactivity and Applications
Another investigation focused on the synthesis, characterization, and applications of densely functionalized pyridazines and fulvene-type compounds containing the azulene moiety. This study explored the efficiency of ethyl 4-ethoxyazulene-1-carboxylate in electrophilic substitution reactions, leading to the formation of pyridazine and fulvene derivatives through intramolecular cyclization. These findings contribute to the understanding of the chemical reactivity and potential applications of these heterocyclic molecules in various fields (Devendar et al., 2013).
Antitumor and Antioxidant Activities
Research on cyanoacetamide in heterocyclic chemistry revealed the synthesis of new benzothiophenes with antitumor and antioxidant activities. Cyanoacetamide served as a key intermediate for synthesizing 3-substituted 2-iminocoumarins and acrylamides, showcasing the therapeutic potential of these compounds (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O6S/c1-3-34-26(33)21-18-13-36-23(20(18)24(31)29(28-21)16-10-8-14(2)9-11-16)27-22(30)17-12-15-6-4-5-7-19(15)35-25(17)32/h4-13H,3H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQONAAYTLHYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)
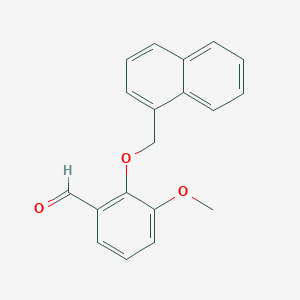
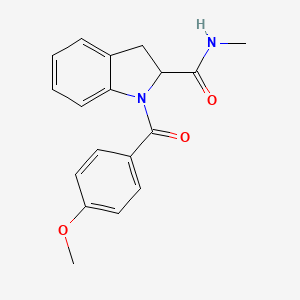
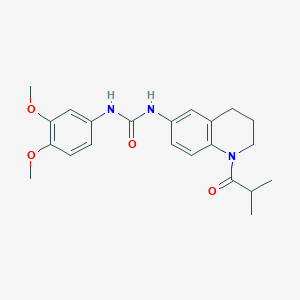
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
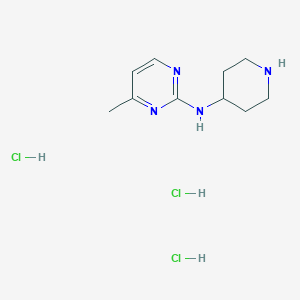
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
